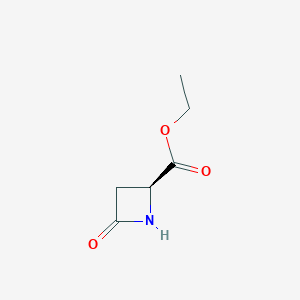
(S)-ethyl 4-oxoazetidine-2-carboxylate
Vue d'ensemble
Description
(S)-ethyl 4-oxoazetidine-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is an important intermediate in the synthesis of various compounds and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of (S)-ethyl 4-oxoazetidine-2-carboxylate is not fully understood. However, studies have shown that it acts as a nucleophile and can undergo various reactions such as Michael addition, aldol condensation, and Mannich reaction.
Effets Biochimiques Et Physiologiques
(S)-ethyl 4-oxoazetidine-2-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to have antimicrobial and antifungal properties. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (S)-ethyl 4-oxoazetidine-2-carboxylate in lab experiments is its high yield and purity. It is also readily available and relatively inexpensive. However, one of the limitations is that it can be difficult to handle due to its high reactivity.
Orientations Futures
There are various future directions for the use of (S)-ethyl 4-oxoazetidine-2-carboxylate in scientific research. One possible direction is the development of new synthetic methods for the synthesis of this compound. Another direction is the exploration of its potential applications in the field of medicine, such as in the development of new antimicrobial and antifungal agents. Additionally, the study of its mechanism of action and its interactions with enzymes and other biomolecules could lead to the discovery of new therapeutic targets.
Applications De Recherche Scientifique
(S)-ethyl 4-oxoazetidine-2-carboxylate has various applications in scientific research. It is an important intermediate in the synthesis of various compounds such as β-lactams, α-amino acids, and heterocycles. It has also been used as a building block in the synthesis of natural products and pharmaceuticals.
Propriétés
Numéro CAS |
106863-94-9 |
|---|---|
Nom du produit |
(S)-ethyl 4-oxoazetidine-2-carboxylate |
Formule moléculaire |
C6H9NO3 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
ethyl (2S)-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-2-10-6(9)4-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
Clé InChI |
KADNUXXOMWGVIL-BYPYZUCNSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC(=O)N1 |
SMILES |
CCOC(=O)C1CC(=O)N1 |
SMILES canonique |
CCOC(=O)C1CC(=O)N1 |
Synonymes |
2-Azetidinecarboxylicacid,4-oxo-,ethylester,(S)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

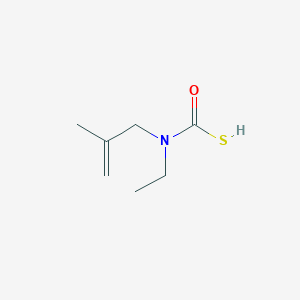
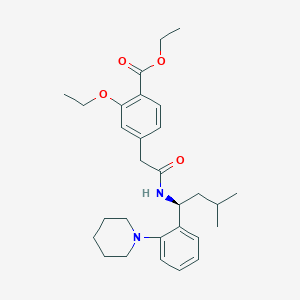
![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)
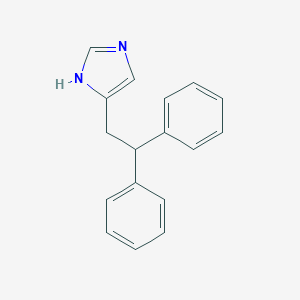
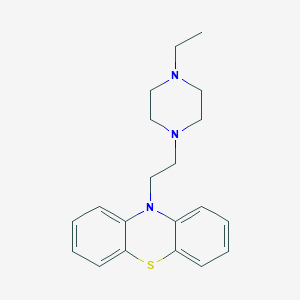
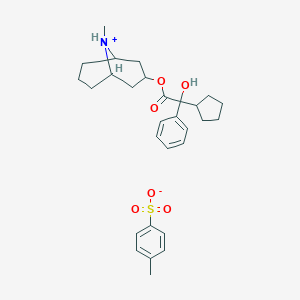
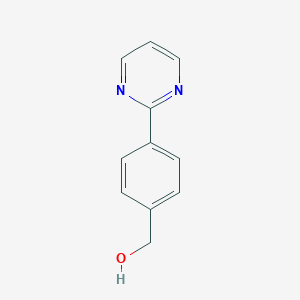
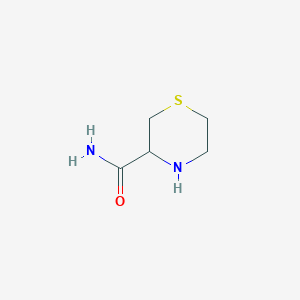
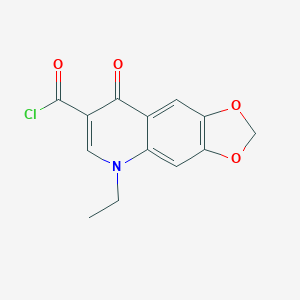


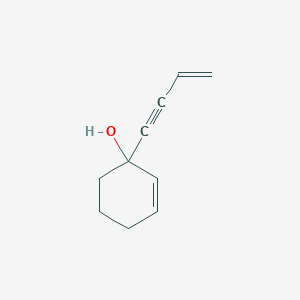
![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
